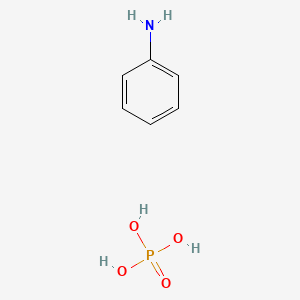

Aniline phosphate

Description

Properties

IUPAC Name |

aniline;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.H3O4P/c7-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,7H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZCSWFKVAHBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121220-43-7, 17843-02-6, 62-53-3 (Parent) | |

| Record name | Benzenamine, homopolymer, phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121220-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, phosphate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17843-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, phosphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7068053 | |

| Record name | Benzenamine phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37832-42-1, 71411-65-9 | |

| Record name | Monobasic aniline orthophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37832-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, phosphate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71411-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, phosphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037832421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, phosphate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine phosphate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aniline phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anilinium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Synthesis and Characterization of Aniline Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of aniline phosphate, an organic salt formed from the reaction of aniline and phosphoric acid. This document details the experimental protocols for its preparation and the analytical techniques used for its characterization, presenting quantitative data in a clear and accessible format. The information herein is intended to support researchers and professionals in the fields of chemistry, materials science, and pharmaceutical development.

Synthesis of Anilinium Dihydrogen Phosphate

Anilinium dihydrogen phosphate (ADHP) is synthesized through a straightforward acid-base neutralization reaction between aniline and orthophosphoric acid. The most common method involves the slow evaporation of a solution containing equimolar amounts of the reactants.

Experimental Protocol:

A detailed protocol for the synthesis of anilinium dihydrogen phosphate crystals is as follows[1]:

-

Materials: Aniline (C₆H₅NH₂), Orthophosphoric Acid (H₃PO₄), Ethanol, and Deionized Water.

-

Procedure:

-

Prepare a 1:1 molar ratio of aniline and orthophosphoric acid.

-

Dissolve the reactants in a mixed solvent of ethanol and double-distilled water (1:1 volume ratio).

-

Stir the solution continuously for a thorough mixture.

-

Allow the solution to slowly evaporate at room temperature.

-

Harvest the resulting anilinium dihydrogen phosphate crystals.

-

The chemical reaction for the formation of anilinium dihydrogen phosphate is:

C₆H₅NH₂ + H₃PO₄ → [C₆H₅NH₃]⁺[H₂PO₄]⁻

dot graph Synthesis_Pathway { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} dot

Characterization of Anilinium Dihydrogen Phosphate

The synthesized anilinium dihydrogen phosphate can be thoroughly characterized using various analytical techniques to determine its structural, physical, and spectroscopic properties.

Physical and Crystallographic Properties

The physical and crystallographic properties of anilinium dihydrogen phosphate are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₈NO₄P | |

| Molecular Weight | 193.12 g/mol | |

| Crystal System | Triclinic | [1] |

| Space Group | P-1 | [1] |

| Lattice Parameters | a = 8.793(4) Å, b = 10.426(2) Å, c = 14.147(2) Å | [1] |

| α = 87.03(2)°, β = 74.94(5)°, γ = 84.25(3)° | [1] | |

| Cell Volume | 1244.54(4) ų | [1] |

| Density | 1.526 g/cm³ | [1] |

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the formation of the anilinium cation and the dihydrogen phosphate anion, as well as for elucidating the structure of the salt.

FTIR spectroscopy is used to identify the functional groups present in the synthesized compound. The characteristic absorption peaks for anilinium dihydrogen phosphate are detailed in the table below.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3432 | N-H stretching of the -NH₃⁺ group | [1] |

| 3050 | C-H stretching mode | [1] |

| 1292 | C-N stretching vibration | [1] |

| 1290-1030 | Aromatic C-H in-plane bending vibrations | [1] |

| 957, 742, 616 | Vibrations of the (PO₄)³⁻ group | [1] |

| 535, 473 | P-O and O-P-O group vibrations | [1] |

dot graph Characterization_Workflow { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} dot

Conclusion

This technical guide has outlined a reliable method for the synthesis of anilinium dihydrogen phosphate and detailed the key characterization techniques for its analysis. The provided experimental protocols and tabulated data offer a solid foundation for researchers and professionals working with this and similar organic phosphate salts. The straightforward synthesis and the interesting structural and spectroscopic properties of anilinium dihydrogen phosphate make it a valuable compound for further investigation in various scientific and industrial applications.

References

An In-Depth Technical Guide to the Crystal Structure of Aniline Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of aniline phosphate (C₆H₈N⁺·H₂PO₄⁻), also known as anilinium dihydrogen phosphate. The information presented herein is crucial for understanding the solid-state properties of this compound, which is of interest in materials science and pharmaceutical development due to its potential applications in nonlinear optics and as a component in drug formulations.

Crystal Structure and Unit Cell Parameters

Aniline phosphate crystallizes in a triclinic system with the space group P-1.[1] This centrosymmetric space group indicates that the crystal does not exhibit second-harmonic generation (SHG), a property relevant for certain nonlinear optical applications. The asymmetric unit of the crystal structure is notable for containing three symmetry-independent formula units of anilinium dihydrogen phosphate (Z' = 3).[1][2]

The crystal structure is characterized by distinct organic and inorganic layers that alternate along the b-axis. The inorganic layers are composed of deformed dihydrogen phosphate (H₂PO₄⁻) tetrahedra, which assemble into infinite ladders through strong, short hydrogen bonds. The organic layers consist of anilinium (C₆H₅NH₃⁺) cations.[1][2]

The unit cell parameters for aniline phosphate are summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.793 |

| b (Å) | 10.426 |

| c (Å) | 14.147 |

| α (°) | 87.03 |

| β (°) | 74.94 |

| γ (°) | 84.25 |

| Volume (ų) | 1244.54 |

| Z | 6 |

Intermolecular Interactions and Hydrogen Bonding Network

The stability of the aniline phosphate crystal is predominantly dictated by an extensive network of hydrogen bonds. The anilinium cations are anchored to the inorganic dihydrogen phosphate ladders via four N-H···O crosslinks.[1][2] Notably, the anilinium cations themselves are not directly hydrogen-bonded to one another.

Each -NH₃⁺ group of the anilinium cation participates in hydrogen bonding. Two of the hydrogen atoms form one normal and one bifurcated N-H···O hydrogen bond with the P=O oxygen atoms of two phosphate tetrahedra within the same chain. The third hydrogen atom of the -NH₃⁺ group forms a hydrogen bond with the nearest oxygen atom of an adjacent phosphate ladder.[1][2] This intricate hydrogen bonding scheme creates a robust three-dimensional supramolecular architecture.

Experimental Protocols

Synthesis and Crystallization

Single crystals of aniline phosphate can be grown using the slow evaporation solution technique. The synthesis involves the reaction of aniline and orthophosphoric acid in a 1:1 molar ratio.

Materials:

-

Aniline (C₆H₅NH₂)

-

Orthophosphoric acid (H₃PO₄)

-

Ethanol

-

Double distilled water

Procedure:

-

Prepare a solution by dissolving equimolar amounts of aniline and orthophosphoric acid in a solvent mixture of ethanol and double distilled water (1:1 volume ratio).

-

Stir the solution thoroughly to ensure complete dissolution and reaction.

-

Filter the resulting solution to remove any particulate impurities.

-

Transfer the filtered solution to a crystallization dish and cover it with a perforated lid to allow for slow evaporation of the solvent at room temperature.

-

Monitor the crystallization dish over a period of several days to weeks for the formation of single crystals.

-

Once crystals of suitable size and quality have formed, they can be harvested from the solution.

X-ray Diffraction Analysis

The determination of the crystal structure of aniline phosphate is achieved through single-crystal X-ray diffraction (XRD).

Data Collection:

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic radiation source (e.g., Mo Kα or Cu Kα).

-

Data is typically collected at a controlled temperature, often cooled to reduce thermal vibrations and improve data quality.

-

A series of diffraction images are recorded as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data. This process minimizes the difference between the observed and calculated structure factors.

-

Hydrogen atoms are typically located from difference Fourier maps and are refined isotropically or with a riding model.

Quantitative Data

While a comprehensive list of all bond lengths and angles is extensive due to the presence of three independent formula units in the asymmetric unit, the following table summarizes the key crystallographic data collection and refinement parameters.

| Parameter | Value |

| Data Collection | |

| Radiation | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Temperature (K) | 150 |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| R-factor (R1) | Typically in the range of 0.04-0.06 |

| Weighted R-factor (wR2) | Typically in the range of 0.10-0.15 |

| Goodness-of-fit (S) | Typically close to 1.0 |

Note: Specific bond lengths and angles for the anilinium cation and dihydrogen phosphate anion are consistent with those observed in other similar organic phosphate salts. For detailed atomic coordinates, bond lengths, and angles, it is recommended to refer to the Crystallographic Information File (CIF) associated with the primary research publication.

This technical guide provides a foundational understanding of the crystal structure of aniline phosphate, offering valuable insights for researchers and professionals in related fields. The detailed information on its structure, intermolecular interactions, and experimental protocols serves as a critical resource for further investigation and application of this compound.

References

An In-Depth Technical Guide to the Solubility of Aniline Phosphate

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its application and development. This technical guide provides a comprehensive overview of the solubility characteristics of aniline phosphate in various solvents. Due to the limited availability of specific quantitative data for aniline phosphate, this guide integrates qualitative solubility information inferred from the parent compound, aniline, with standardized experimental protocols for solubility determination.

Data Presentation: Qualitative Solubility of Aniline Phosphate

The solubility of a salt like aniline phosphate is influenced by the properties of both the aniline and the phosphate ions. Aniline itself is a weakly polar molecule, being slightly soluble in water and readily soluble in many organic solvents. The addition of the highly polar phosphate group is expected to increase its solubility in polar solvents, particularly water, and decrease its solubility in non-polar solvents. The following table provides an estimated qualitative solubility profile for aniline phosphate.

| Solvent Class | Solvent | Expected Qualitative Solubility | Rationale |

| Polar Protic | Water | Soluble to Highly Soluble | The phosphate group will readily form hydrogen bonds with water, and the anilinium ion is significantly more water-soluble.[1] |

| Methanol | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding, making it a good solvent for polar compounds. | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond suggest good solubility for aniline phosphate.[2] | |

| Isopropanol | Moderately Soluble | Isopropanol is less polar than methanol and ethanol, which may result in slightly lower solubility. | |

| Polar Aprotic | Acetone | Slightly Soluble to Sparingly Soluble | While polar, acetone cannot donate hydrogen bonds, which may limit its ability to dissolve the salt. Aniline is soluble in acetone.[1] |

| Tetrahydrofuran (THF) | Slightly Soluble to Sparingly Soluble | Similar to acetone, THF is a polar aprotic solvent and is expected to have limited solvating power for an ionic compound. | |

| Non-Polar | Hexane | Insoluble | "Like dissolves like" principle suggests that a polar salt will have very low solubility in a non-polar solvent like hexane. |

| Toluene | Insoluble | Similar to hexane, toluene is a non-polar aromatic solvent and is not expected to dissolve aniline phosphate. | |

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble to Insoluble | Dichloromethane has some polarity but is generally considered a non-polar aprotic solvent, making it a poor solvent for salts. |

| Chloroform | Sparingly Soluble to Insoluble | Chloroform is slightly more polar than dichloromethane but is still unlikely to be an effective solvent for aniline phosphate. Aniline is soluble in chloroform.[1][3] |

Note: This table is a qualitative estimation based on chemical principles. Experimental verification is necessary for precise solubility data.

Experimental Protocols for Determining Solubility

A precise determination of solubility requires a standardized experimental approach. The following protocol is a synthesized methodology based on established guidelines for measuring the solubility of a solid in a liquid solvent.[4][5][6]

Principle

This method involves preparing a saturated solution of aniline phosphate in a chosen solvent at a specific temperature. The concentration of the dissolved solute in the saturated solution is then determined gravimetrically after the evaporation of the solvent.

Materials and Equipment

-

Aniline phosphate (solid)

-

Selected solvents of high purity

-

Analytical balance (±0.0001 g)

-

Vials or test tubes with screw caps

-

Constant temperature shaker or water bath

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Oven or vacuum oven

-

Spatula

-

Volumetric flasks and pipettes

Procedure

-

Sample Preparation: Accurately weigh a series of vials. Into each vial, add a known and excess amount of solid aniline phosphate.

-

Solvent Addition: To each vial, add a precise volume or mass of the desired solvent.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Filtration: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter. The filter should be compatible with the solvent and have a pore size sufficient to remove all undissolved solids (e.g., 0.45 µm). To minimize temperature-induced changes in solubility, this step should be performed quickly.

-

Sample Analysis (Gravimetric Method):

-

Accurately weigh a clean, dry collection vial.

-

Dispense the filtered saturated solution into the pre-weighed vial.

-

Reweigh the vial containing the solution to determine the mass of the solution.

-

Carefully evaporate the solvent in an oven at a temperature below the decomposition point of aniline phosphate. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent is completely removed, cool the vial to room temperature in a desiccator and weigh it.

-

-

Calculation:

-

Mass of dissolved solute = (Mass of vial + residue) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

Data Reporting

The solubility should be reported in grams of solute per 100 grams of solvent at the specified temperature. It is crucial to report the temperature at which the measurement was made, as solubility is temperature-dependent.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of a solid compound.

Caption: A flowchart of the experimental steps for determining solid solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Aniline is soluble in which of the following organic reagents?a.) Benzeneb.) Etherc.) Alcohold.) All of the above [vedantu.com]

- 3. chembk.com [chembk.com]

- 4. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 5. quora.com [quora.com]

- 6. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

An In-Depth Technical Guide to the Thermal Decomposition of Aniline Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermal decomposition of aniline phosphate. Due to the limited direct experimental data on aniline phosphate in publicly available literature, this guide synthesizes information from analogous compounds, including other anilinium salts and aromatic amine phosphates, to build a predictive framework for its thermal behavior. It includes detailed experimental protocols for relevant analytical techniques, quantitative data from related compounds, and a proposed decomposition pathway.

Introduction to Aniline Phosphate and its Thermal Stability

Aniline phosphate, an acid salt formed from the reaction of aniline and phosphoric acid, exists in various forms such as anilinium dihydrogen phosphate (C₆H₅NH₃⁺·H₂PO₄⁻), anilinium hydrogen phosphate, and trianilinium phosphate. The thermal stability and decomposition pathway of these salts are of significant interest in fields such as materials science, organic synthesis, and pharmaceutical development, where understanding the behavior of amine salts at elevated temperatures is crucial.

While specific thermogravimetric (TGA) and differential scanning calorimetry (DSC) data for aniline phosphate is scarce, information from safety data sheets (SDS) and studies on similar compounds provide valuable insights. The SDS for dibasic aniline phosphate indicates a melting point of 180°C and a boiling point of 184.4°C, which is proximate to the boiling point of pure aniline. This suggests that decomposition likely commences at or near this temperature range. Aniline itself is reported to decompose at temperatures above 190°C.

Experimental Protocols for Thermal Analysis

To thoroughly investigate the thermal decomposition of aniline phosphate, a combination of thermoanalytical techniques is recommended. The following are detailed experimental protocols based on standard methodologies for similar organic salts.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss of the sample during thermal decomposition.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the aniline phosphate sample into a clean, tared TGA crucible (typically alumina or platinum).

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600-800°C at a constant heating rate of 10°C/min.

-

Record the mass loss as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition, the temperature ranges of different decomposition steps, and the percentage of mass loss at each step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of phase transitions (e.g., melting, crystallization) and to measure the enthalpy changes associated with these processes and with decomposition.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of the aniline phosphate sample into a clean, tared DSC pan (typically aluminum).

-

Seal the pan hermetically or with a pinhole lid, depending on whether the release of volatile products needs to be controlled. An empty, sealed pan should be used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Heat the sample from ambient temperature to a temperature above the expected decomposition point (e.g., 300°C) at a constant heating rate of 10°C/min.

-

Record the heat flow as a function of temperature.

-

The DSC thermogram will show endothermic peaks for melting and some decomposition processes, and exothermic peaks for crystallization and other decomposition or polymerization reactions.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of the sample.

Apparatus: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Procedure:

-

Follow the TGA protocol as described in section 2.1.

-

The evolved gases from the TGA furnace are transferred to the MS or FTIR spectrometer via a heated transfer line.

-

For TGA-MS, the mass-to-charge ratio of the evolved gas molecules is recorded as a function of temperature.

-

For TGA-FTIR, the infrared spectrum of the evolved gases is recorded as a function of temperature.

-

The data will allow for the identification of decomposition products such as water, ammonia, aniline, and various phosphorus-containing compounds.

Quantitative Data from Analogous Compounds

In the absence of direct data for aniline phosphate, the thermal decomposition of dichloroanilinium hydrogensulfate provides a valuable comparison. Studies on this compound have revealed a multi-stage decomposition process. While the specific temperatures and mass losses will differ for aniline phosphate, the general pattern of decomposition can be expected to be similar.

For illustrative purposes, a hypothetical data table for the thermal decomposition of anilinium dihydrogen phosphate is presented below, based on the expected behavior from analogous compounds.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Probable Evolved Species |

| 1 | 180 - 250 | ~10-15% | Water (from condensation of phosphate groups) |

| 2 | 250 - 400 | ~40-50% | Aniline, water |

| 3 | > 400 | ~15-20% | Further decomposition products of aniline and phosphate residues |

Proposed Thermal Decomposition Pathway

Based on the analysis of related compounds, a probable thermal decomposition pathway for anilinium dihydrogen phosphate is proposed. This pathway likely involves a solid-state reaction mechanism.

Step 1: Initial Condensation and Water Elimination Upon heating, the dihydrogen phosphate anions are expected to undergo intermolecular condensation, releasing water molecules and forming pyrophosphate or polyphosphate species. This is an endothermic process.

Step 2: Decomposition of the Anilinium Cation and Liberation of Aniline As the temperature increases, the anilinium cation becomes unstable and decomposes, releasing aniline gas. This is likely the major mass loss step observed in TGA.

Step 3: Further Decomposition of the Phosphate Residue and Organic Fragments At higher temperatures, the polyphosphate residue and any remaining organic fragments will undergo further decomposition. The nature of the final residue will depend on the atmosphere (inert or oxidative).

The following Graphviz diagrams illustrate the proposed decomposition pathway and the experimental workflow for its analysis.

Caption: Proposed thermal decomposition pathway for anilinium dihydrogen phosphate.

Caption: Experimental workflow for the analysis of aniline phosphate thermal decomposition.

Conclusion

The thermal decomposition of aniline phosphate is a complex process that is best understood through a multi-technique analytical approach. While direct experimental data remains limited, analysis of analogous compounds such as other anilinium salts provides a strong basis for predicting its behavior. The proposed decomposition pathway, involving initial condensation of phosphate groups followed by the liberation of aniline and subsequent decomposition of the residue, serves as a robust hypothesis for guiding future experimental work. The detailed protocols provided in this guide offer a clear framework for researchers to conduct their own investigations into the thermal properties of this and similar aromatic amine phosphate compounds. This knowledge is essential for the safe handling, processing, and application of these materials in various scientific and industrial contexts.

Spectroscopic Profile of Aniline Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for aniline phosphate, focusing on Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis, characterization, and development of aniline-containing compounds.

Introduction to Aniline Phosphate

Aniline phosphate is an organic salt formed from the reaction of aniline, a primary aromatic amine, with phosphoric acid. This compound is of interest in various chemical and pharmaceutical applications. Understanding its spectroscopic properties is crucial for its identification, purity assessment, and the study of its chemical behavior. This guide synthesizes available spectroscopic data for aniline and extrapolates the expected spectral characteristics of aniline phosphate, providing a foundational understanding for laboratory and research applications.

Spectroscopic Data

The following sections present a summary of the key spectroscopic data for aniline, which serves as the basis for understanding the spectrum of aniline phosphate. The formation of the anilinium ion upon protonation by phosphoric acid will induce predictable shifts and the appearance of new signals in the respective spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of aniline exhibits characteristic absorption bands corresponding to its functional groups. Upon formation of aniline phosphate, the protonation of the amino group to form the anilinium ion (-NH3+) and the presence of the phosphate group (PO4^3-) will introduce new vibrational modes.

Table 1: FTIR Spectral Data of Aniline and Expected Data for Aniline Phosphate

| Functional Group | Aniline Wavenumber (cm⁻¹) | Expected Aniline Phosphate Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3448, 3352[1] | Disappears or broadens significantly | Symmetric & Asymmetric Stretching |

| N-H (anilinium) | - | ~3000-3200 (broad) | N-H Stretching |

| Aromatic C-H | ~3050 | ~3050 | Stretching |

| C=C (aromatic) | 1622, 1570, 1480[1][2] | 1600-1450 | Ring Stretching |

| N-H (amine) | ~1622[2] | - | Bending (Scissoring) |

| N-H (anilinium) | - | ~1600-1500 | Asymmetric & Symmetric Bending |

| C-N | ~1275 | ~1300-1250 | Stretching |

| P-O | - | ~1100-950 | Stretching |

| O-P-O | - | ~600-500 | Bending |

Note: The exact positions of the peaks for aniline phosphate can vary depending on the specific salt form and the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of aniline show distinct signals for the aromatic protons and carbons. The protonation of the amino group in aniline phosphate will cause a downfield shift (deshielding) of the aromatic protons and carbons due to the electron-withdrawing effect of the -NH3+ group.

Table 2: ¹H NMR Spectral Data of Aniline and Expected Data for Aniline Phosphate

| Proton | Aniline Chemical Shift (δ, ppm) | Expected Aniline Phosphate Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-6 (ortho) | 6.66[3] | ~7.0-7.5 | Doublet |

| H-3, H-5 (meta) | 7.14[3] | ~7.5-8.0 | Triplet |

| H-4 (para) | 6.74[3] | ~7.0-7.5 | Triplet |

| -NH₂ | 3.53 (broad)[3] | ~7.0-8.0 (broad) | Singlet |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Table 3: ¹³C NMR Spectral Data of Aniline and Expected Data for Aniline Phosphate

| Carbon | Aniline Chemical Shift (δ, ppm) | Expected Aniline Phosphate Chemical Shift (δ, ppm) |

| C1 (ipso) | 146.8 | ~130-135 |

| C2, C6 (ortho) | 115.4[4] | ~120-125 |

| C3, C5 (meta) | 129.9[4] | ~130-135 |

| C4 (para) | 118.7[4] | ~125-130 |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of aniline in a neutral solvent like ethanol typically shows two absorption bands.[5] The primary absorption band (π → π* transition) is observed around 230 nm, and a secondary band (n → π* transition) appears around 280 nm.[6] Upon protonation to form aniline phosphate in an acidic solution, the lone pair of electrons on the nitrogen atom is no longer available for resonance with the benzene ring. This results in a hypsochromic shift (blue shift) of the primary absorption band to around 203 nm, and the secondary band may disappear or become less intense.[5]

Table 4: UV-Vis Absorption Data of Aniline

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Ethanol | 230[5] | 280[6] |

| Dilute Aqueous Acid | 203[5] | - |

Experimental Protocols

Detailed methodologies are essential for the accurate acquisition of spectroscopic data. The following are generalized protocols for the techniques discussed.

FTIR Spectroscopy

Sample Preparation:

-

Solid Samples (KBr Pellet Method): Grind a small amount of the aniline phosphate sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

Instrumentation and Analysis:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the aniline phosphate sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O).

-

If the sample is not readily soluble, gentle warming or sonication may be applied.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Analysis:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of aniline phosphate of a known concentration in a suitable solvent (e.g., water, ethanol, or a buffer solution). The solvent should be transparent in the UV-Vis region of interest.

-

Prepare a series of dilutions from the stock solution to create standards for quantitative analysis, if required.

Instrumentation and Analysis:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Fill a cuvette with the sample solution.

-

Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelength of maximum absorbance (λmax).

-

For quantitative measurements, measure the absorbance of the sample and standards at the λmax.

Workflow for Spectroscopic Analysis

The logical flow of analyzing a sample of aniline phosphate using spectroscopic methods is illustrated in the diagram below.

Caption: Spectroscopic analysis workflow.

References

Theoretical Insights into the Molecular Architecture of Aniline Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of aniline phosphate. By leveraging computational chemistry methods, particularly Density Functional Theory (DFT), this document elucidates the geometric and electronic properties of the anilinium phosphate ion pair. This information is crucial for understanding its chemical behavior, reactivity, and potential applications in various scientific and pharmaceutical domains.

Molecular Geometry

The equilibrium geometry of the anilinium phosphate ion pair has been determined through computational optimization. These studies typically employ DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set, to accurately predict the molecular structure. The key quantitative data, including bond lengths, bond angles, and dihedral angles, are summarized below. It is important to note that while experimental data from crystal structures of related compounds like anilinium dihydrogen phosphate provide valuable context, the following tables represent the theoretically predicted geometry of the isolated ion pair.

Table 1: Calculated Bond Lengths for Anilinium Phosphate

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

| C-C (aromatic) | C | C | 1.38 - 1.40 |

| C-H (aromatic) | C | H | 1.08 - 1.09 |

| C-N | C | N | 1.47 |

| N-H | N | H | 1.02 |

| P-O | P | O | 1.50 - 1.60 |

| P=O | P | O | 1.48 |

Table 2: Calculated Bond Angles for Anilinium Phosphate

| Angle | Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C-C-C (aromatic) | C | C | C | 119 - 121 |

| C-C-H (aromatic) | C | C | H | 119 - 121 |

| C-C-N | C | C | N | 120.5 |

| H-N-H | H | N | H | 109.5 |

| C-N-H | C | N | H | 109.5 |

| O-P-O | O | P | O | 108 - 112 |

Table 3: Calculated Dihedral Angles for Anilinium Phosphate

| Dihedral Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| C-C-N-H | C | C | N | H | 60 / 180 / -60 |

| H-N-C-C | H | N | C | C | 0 / 120 / -120 |

Experimental and Computational Protocols

The theoretical data presented in this guide are derived from computational studies that adhere to rigorous and well-established methodologies.

Computational Methodology: Density Functional Theory (DFT)

The primary computational method employed in the study of anilinium phosphate is Density Functional Theory (DFT). This quantum mechanical modeling method is used to investigate the electronic structure of many-body systems.

-

Functional and Basis Set: A common and reliable combination for this type of system is the B3LYP functional with the 6-31G(d,p) basis set. B3LYP is a hybrid functional that combines Hartree-Fock theory with DFT. The 6-31G(d,p) basis set provides a good balance between accuracy and computational cost for systems containing first and second-row elements.

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached, corresponding to a minimum energy structure.

-

Vibrational Frequency Analysis: Following geometry optimization, a vibrational frequency calculation is performed. This analysis serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Property Calculations: Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy difference between these orbitals (the HOMO-LUMO gap) provides insight into the molecule's chemical reactivity and electronic transitions. Natural Bond Orbital (NBO) analysis is also often performed to understand charge distribution and delocalization within the molecule.

The logical workflow for these computational studies can be visualized as follows:

Computational workflow for the theoretical study of aniline phosphate.

Electronic Structure and Reactivity

The electronic properties of aniline phosphate are critical for understanding its reactivity and potential interactions in a biological or chemical system.

Table 4: Calculated Electronic Properties of Anilinium Phosphate

| Property | Value (eV) | Description |

| HOMO Energy | -8.5 to -9.0 | The energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | -0.5 to -1.0 | The energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 7.5 to 8.5 | The energy difference between the HOMO and LUMO; a larger gap indicates greater chemical stability. |

The interaction between the anilinium cation and the phosphate anion is primarily electrostatic, with significant hydrogen bonding between the ammonium group of the anilinium and the oxygen atoms of the phosphate. NBO analysis reveals charge transfer from the phosphate anion to the anilinium cation, which contributes to the stability of the ion pair.

The logical relationship for assessing the reactivity based on electronic properties can be visualized as follows:

Relationship between frontier molecular orbitals and chemical reactivity.

Vibrational Analysis

Theoretical vibrational analysis provides a predicted infrared (IR) and Raman spectrum, which can be compared with experimental data to validate the computational model. The calculated frequencies correspond to specific vibrational modes of the molecule.

Table 5: Key Calculated Vibrational Frequencies for Anilinium Phosphate

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| N-H stretch (anilinium) | 3100 - 3300 | Stretching of the N-H bonds in the NH₃⁺ group. |

| C-H stretch (aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the phenyl ring. |

| C=C stretch (aromatic) | 1450 - 1600 | In-plane stretching of the aromatic C-C bonds. |

| C-N stretch | 1250 - 1350 | Stretching of the carbon-nitrogen bond. |

| P=O stretch | 1200 - 1300 | Stretching of the phosphorus-oxygen double bond. |

| P-O stretch | 950 - 1100 | Stretching of the phosphorus-oxygen single bonds. |

The hydrogen bonding between the anilinium and phosphate ions can lead to shifts in the vibrational frequencies, particularly for the N-H and P-O stretching modes, when compared to the isolated ions.

Conclusion

The theoretical study of aniline phosphate provides a detailed molecular-level understanding of its structure and electronic properties. The data and methodologies presented in this guide offer a solid foundation for researchers and professionals in drug development and materials science. The insights gained from these computational models can aid in predicting the behavior of aniline phosphate in various environments and guide the design of new molecules with desired properties. Further experimental validation of these theoretical predictions will continue to enhance our understanding of this important chemical entity.

An In-depth Technical Guide to Aniline Phosphate: From Historical Context to Modern Understanding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aniline phosphate, beginning with the rich historical context of the discovery of its parent compound, aniline, and culminating in the current scientific understanding of aniline phosphate's properties and synthesis. While the specific historical discovery of aniline phosphate is not well-documented, this paper will detail the discovery of aniline and then present modern data and protocols related to aniline phosphate.

Historical Context: The Dawn of the Synthetic Age

The story of aniline is central to the birth of the synthetic chemical industry in the 19th century. Initially isolated from different sources and given various names, the compound we now know as aniline was a pivotal molecule that revolutionized dyeing, and later, pharmaceuticals.

The timeline of the discovery of aniline is a testament to the burgeoning field of organic chemistry in the 1800s:

-

1826: Otto Unverdorben, a German chemist, is credited with the first isolation of aniline through the destructive distillation of indigo. He named the substance "Crystallin".[1]

-

1834: Friedlieb Ferdinand Runge, another German chemist, isolated a substance from coal tar which he named "kyanol" or "cyanol".[1]

-

1840: Carl Julius Fritzsche, a German chemist, treated indigo with caustic potash and obtained an oily substance he named "aniline".[1]

-

1842: Nikolay Nikolaevich Zinin, a Russian organic chemist, reduced nitrobenzene to produce a compound he called "benzidam".

-

1843: The brilliant German chemist August Wilhelm von Hofmann demonstrated that all these substances were, in fact, the same compound.

The true industrial potential of aniline was unlocked in 1856 by one of Hofmann's students, the young William Henry Perkin. While attempting to synthesize quinine, Perkin serendipitously discovered the first synthetic dye, mauveine, by oxidizing impure aniline.[1] This discovery ignited the synthetic dye industry, with companies like BASF (Badische Anilin- und Soda-Fabrik) in Germany growing into chemical giants.[1] The development of aniline dyes also had profound implications for medicine, leading to advancements in staining microorganisms and the development of the first antimicrobial drugs.[1]

Quantitative Data: Aniline Phosphate

Modern chemical databases provide key quantitative information for aniline phosphate. It is important to note that aniline and phosphoric acid can form salts in different stoichiometric ratios. Below is a summary of the available data for common forms of aniline phosphate.

| Property | Aniline;phosphate (1:1) | Aniline, phosphate (2:1) |

| CAS Number | 29703-55-7; 37832-42-1 | 71411-65-9 |

| Molecular Formula | C6H10NO4P | C12H17N2O4P |

| Molecular Weight | 191.123 g/mol | 284.24 g/mol |

| IUPAC Name | aniline;phosphoric acid | dianiline;phosphoric acid |

| SMILES | Nc1ccccc1.OP(O)(O)=O | c1ccc(cc1)N.c1ccc(cc1)N.OP(=O)(O)O |

Data sourced from PubChem and other chemical databases.

Experimental Protocols

Due to the lack of a specific historical protocol for the discovery of aniline phosphate, a generalized modern laboratory synthesis is described below. This is followed by an example of a more complex, modern industrial synthesis of an aniline phosphate derivative.

General Laboratory Synthesis of Aniline Phosphate

The synthesis of aniline phosphate is a straightforward acid-base neutralization reaction.

Materials:

-

Aniline (C₆H₅NH₂)

-

Phosphoric acid (H₃PO₄), typically an 85% aqueous solution

-

A suitable solvent (e.g., ethanol, water, or a mixture)

-

Stirring apparatus

-

Cooling bath (e.g., ice-water bath)

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Drying oven

Procedure:

-

Dissolve a known quantity of aniline in the chosen solvent in a flask. The flask should be placed in a cooling bath to manage the exothermic nature of the reaction.

-

While stirring, slowly add a stoichiometric equivalent of phosphoric acid to the aniline solution. For a 1:1 salt, one mole of phosphoric acid is added for every mole of aniline. For a 2:1 salt, one mole of phosphoric acid is added for every two moles of aniline.

-

Continue stirring the mixture in the cooling bath. The aniline phosphate salt will precipitate out of the solution as a solid.

-

Once the precipitation is complete, collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Dry the purified aniline phosphate in a drying oven at a moderate temperature to remove any residual solvent.

Industrial Synthesis of a p-amino-N,N-dimethyl aniline phosphate derivative

A patented method for the preparation of p-amino-N,N-dimethyl aniline phosphate outlines a multi-step industrial process. This serves as an example of a more complex synthesis involving an aniline derivative and phosphoric acid.

Steps:

-

Nitrosation Reaction: Dimethylaniline is reacted with concentrated hydrochloric acid and an aqueous solution of sodium nitrite at 0-5 °C.

-

Reduction Reaction: The product from the nitrosation step is then reduced using zinc powder in the presence of concentrated hydrochloric acid and water, maintaining a temperature of 20-30 °C.

-

Purification: The reaction mixture is made strongly alkaline with an aqueous solution of sodium hydroxide, and the p-amino-N,N-dimethyl aniline is extracted. The extract is then purified by reduced pressure distillation.

-

Salt Formation: The purified p-amino-N,N-dimethyl aniline is dissolved in phosphoric acid, leading to the crystallization of the final p-amino-N,N-dimethyl aniline phosphate product, which is then filtered and dried.

Signaling Pathways and Logical Relationships

Currently, there is a lack of specific research on the signaling pathways directly affected by aniline phosphate. The available toxicological data focuses on aniline itself, which is known to induce oxidative stress.

Below is a diagram illustrating the logical relationship in the synthesis of aniline phosphate.

Caption: Synthesis of Aniline Phosphate.

Conclusion

The discovery of aniline was a landmark event in the history of chemistry, paving the way for the synthetic dye and pharmaceutical industries. While the specific historical moment of the first synthesis of aniline phosphate is not recorded, its preparation follows fundamental principles of acid-base chemistry. Modern analytical techniques and databases provide a clear understanding of its quantitative properties. For researchers and professionals in drug development, understanding the history of aniline and the straightforward chemistry of its salts provides a valuable context for the broader field of organic synthesis and medicinal chemistry. Further research into the specific biological effects of aniline phosphate, distinct from aniline itself, may yet reveal unique properties and applications.

References

Aniline Phosphate: A Technical Safety Profile for Research and Development

This technical guide provides a comprehensive overview of the safety data for aniline phosphate, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of specific safety data for aniline phosphate, this guide leverages data from its primary hazardous component, aniline, to provide a thorough understanding of its toxicological and safety profile. Aniline phosphate, as a salt of aniline, is expected to exhibit similar toxicological characteristics.

Chemical Identification and Physical Properties

Aniline phosphate is the salt formed from aniline and phosphoric acid.[1] While specific data for the salt is sparse, the properties of aniline are well-documented and serve as a reliable proxy for assessing its hazards.

Table 1: Physical and Chemical Properties

| Property | Value (Aniline Phosphate) | Value (Aniline) |

| Molecular Formula | C6H10NO4P[1] | C6H7N[2] |

| Molecular Weight | 188.10 g/mol [1] | 93.12 g/mol [3] |

| Appearance | Data not available | Yellowish to brownish oily liquid[3][4] |

| Melting Point | 180 °C[5] | -6 °C (21 °F)[3][4] |

| Boiling Point | Data not available | 184 °C (363 °F)[3][4] |

| Flash Point | Data not available | 70 °C (158 °F)[4][6] |

| Autoignition Temperature | Data not available | 615 °C (1139 °F)[6] |

| Vapor Density | Data not available | 3.22 (Heavier than air)[3] |

| Specific Gravity | Data not available | 1.022 @ 20°C (Denser than water)[3] |

| Solubility | Data not available | Slightly soluble in water[3][4] |

Hazard Identification and GHS Classification

Aniline is classified as a highly toxic substance with both acute and chronic health risks. It is a suspected carcinogen and mutagen and is known to cause significant organ damage with repeated exposure.[7][8]

Table 2: GHS Hazard Classification for Aniline

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | 3 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[9][10] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[9][10] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[9][10] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[9][10] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer.[9][10] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[7][9] |

| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life.[9] |

| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects.[7] |

| Flammable Liquids | 4 | H227: Combustible liquid.[7] |

Toxicological Data

The primary toxic effect of aniline is methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (a blueish discoloration of the skin).[3][6][11] Individuals with glucose-6-phosphate-dehydrogenase deficiency are at special risk.[3]

Table 3: Acute Toxicity Data for Aniline

| Route of Exposure | Endpoint | Value | Species | Reference |

| Oral | LD50 | 250 mg/kg | Rat | [8][12] |

| Dermal | LD50 | 820 mg/kg | Rabbit | [8][12][13] |

| Inhalation | LC50 | 248 ppm (4h) | Mouse | [8] |

Experimental Protocols

The toxicological and physical data presented in Safety Data Sheets are derived from standardized experimental protocols, typically following guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development).

-

Acute Oral Toxicity (LD50): Typically determined using OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). A single dose of the substance is administered to a group of fasted animals (e.g., rats) by gavage. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the animals.

-

Acute Dermal Toxicity (LD50): Following OECD Test Guideline 402, the substance is applied to a shaved area of the skin of an animal (e.g., rabbit) for 24 hours. The animals are observed for signs of toxicity and mortality over 14 days.

-

Acute Inhalation Toxicity (LC50): As per OECD Test Guideline 403, animals (e.g., rats or mice) are exposed to the substance as a vapor, dust, or aerosol in an inhalation chamber for a set period (typically 4 hours). The concentration that is lethal to 50% of the test animals is the LC50.

The workflow for handling a toxic substance like aniline phosphate in a research setting requires stringent safety measures.

Caption: Experimental Workflow for Safe Handling of Aniline Phosphate.

Exposure Controls and Personal Protection

Given the high toxicity of aniline, strict adherence to occupational exposure limits and the use of personal protective equipment are mandatory.

Table 4: Occupational Exposure Limits for Aniline

| Organization | Limit | Value | Notes |

| OSHA | PEL (8-hr TWA) | 5 ppm | Legal airborne permissible exposure limit.[11][13] |

| ACGIH | TLV (8-hr TWA) | 2 ppm | Threshold limit value.[11][13] |

| NIOSH | REL | Lowest Feasible Concentration | Recommended exposure limit for a carcinogen.[11] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[5]

-

Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile) and wear protective clothing. Contaminated clothing should be removed immediately.[3][5]

-

Respiratory Protection: If exposure limits are exceeded, a full-face respirator with appropriate cartridges is necessary.[5]

First Aid and Emergency Procedures

Immediate action is critical in the event of exposure to aniline phosphate. The primary goal is to decontaminate the victim and seek immediate medical attention.

Caption: Logical Relationship for Aniline Phosphate First Aid Response.

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting: Aniline is a combustible liquid.[6] Use dry chemical, foam, carbon dioxide, or water spray to extinguish fires.[6] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][6]

-

Accidental Release: In case of a spill, evacuate the area. Remove all sources of ignition.[6] Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal.[6] Prevent the material from entering drains or waterways.[7]

References

- 1. Aniline;phosphate | C6H7NO4P-3 | CID 6365688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aniline - Wikipedia [en.wikipedia.org]

- 3. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. technopharmchem.com [technopharmchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. chemos.de [chemos.de]

- 11. nj.gov [nj.gov]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. 1988 OSHA PEL Project - Aniline | NIOSH | CDC [cdc.gov]

An In-Depth Technical Guide to the Chemical Compatibility of Aniline Phosphate

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's chemical compatibility is fundamental to ensuring product stability, safety, and efficacy. This guide provides a comprehensive overview of the chemical compatibility of aniline phosphate, focusing on its interactions with common materials and excipients encountered in pharmaceutical development.

Executive Summary

Aniline phosphate, the salt formed from the reaction of the aromatic amine aniline and phosphoric acid, presents a unique set of compatibility considerations. While aniline itself is known for its reactivity and susceptibility to degradation, its formation into a salt can alter its stability profile. This document details the potential incompatibilities of aniline phosphate with various materials, outlines experimental protocols for assessing this compatibility, and presents available data to guide formulation and process development.

Chemical Profile of Aniline Phosphate

Aniline is a weak base that reacts with strong acids like phosphoric acid to form anilinium phosphate salts. The resulting salt's stability and reactivity are influenced by the properties of both the aniline and the phosphate ions. Aniline is sensitive to air and light, and can darken over time due to oxidation and polymerization[1][2]. As a salt, the amine group is protonated, which can reduce its nucleophilicity and susceptibility to certain reactions, but also introduces the possibility of interactions involving the phosphate counter-ion.

Material Compatibility

The selection of appropriate storage and processing equipment is critical to prevent contamination and degradation of the drug substance. The following tables summarize the general compatibility of aniline and phosphate-containing solutions with various materials. It is important to note that these are general guidelines, and specific testing with aniline phosphate under process-relevant conditions is essential.

Metals

Aniline can be corrosive to certain metals, particularly copper and its alloys[2]. However, it has also been studied as a corrosion inhibitor for other metals like zinc in phosphoric acid[3]. The compatibility with stainless steel, a common material in pharmaceutical manufacturing, is generally good, but leaching of metal ions can occur with prolonged exposure to acidic or aggressive solutions[4].

Table 1: Compatibility of Aniline Phosphate with Metals

| Material | Compatibility Rating | Potential Issues |

| Stainless Steel (304, 316L) | Good to Excellent | Potential for minor ion leaching over time, especially in acidic conditions.[4] |

| Hastelloy | Excellent | High resistance to corrosion from a wide range of chemicals. |

| Aluminum | Poor | Aniline is known to be corrosive to aluminum.[1] |

| Copper, Brass, Bronze | Poor | Aniline is corrosive to copper and its alloys.[2] |

| Carbon Steel | Fair to Good | May be suitable for some applications, but stainless steel is preferred to avoid discoloration.[1] |

| Zinc | Good (as inhibitor) | Aniline can inhibit the corrosion of zinc in phosphoric acid.[3] |

Polymers and Elastomers

The compatibility of aniline phosphate with polymers and elastomers is crucial for selecting appropriate gaskets, seals, and container closure systems.

Table 2: Compatibility of Aniline Phosphate with Polymers and Elastomers

| Material | Compatibility Rating | Potential Issues |

| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert and resistant to a wide range of chemicals. |

| Polypropylene (PP) | Good | Generally good resistance, but testing is recommended. |

| Polyethylene (HDPE, LDPE) | Good | Generally good resistance, but testing is recommended. |

| Polyvinyl Chloride (PVC) | Fair to Poor | Potential for plasticizer leaching and degradation. |

| Silicone | Fair to Good | Swelling and degradation may occur; testing is necessary. |

| Viton® (FKM) | Good | Good resistance to many chemicals, but specific testing is advised. |

| EPDM | Fair to Poor | May not be suitable for prolonged contact. |

Drug-Excipient Compatibility

In pharmaceutical formulations, the interaction between the active pharmaceutical ingredient (API) and excipients can significantly impact the stability of the final product. For aniline phosphate, an amine salt, particular attention should be paid to excipients that can alter the micro-pH or contain reactive impurities.

Table 3: Potential Incompatibilities of Aniline Phosphate with Common Excipients

| Excipient Category | Potential Incompatibility | Mechanism |

| Reducing Sugars (e.g., Lactose) | High Risk | Maillard reaction between the amine group of free aniline and the reducing sugar, leading to discoloration (browning).[5] |

| Alkaline Excipients (e.g., Magnesium Stearate) | Moderate Risk | Can cause the deprotonation of the anilinium ion back to the more reactive free aniline base.[6] |

| Oxidizing Agents / High Peroxide Excipients (e.g., Povidone) | High Risk | Aniline is susceptible to oxidation, which can be accelerated by peroxides present in some excipients.[5] |

| Acidic Excipients (e.g., Citric Acid) | Low to Moderate Risk | While aniline phosphate is already a salt, strong acids could potentially lead to the formation of different salt forms or catalyze degradation. |

Experimental Protocols for Compatibility Studies

A systematic approach to compatibility testing is essential. The following protocols are based on established practices for drug-excipient compatibility studies and can be adapted for material compatibility assessments.

Protocol 1: Accelerated Stability Study of Drug-Excipient Mixtures

Objective: To evaluate the chemical compatibility of aniline phosphate with various pharmaceutical excipients under accelerated conditions.

Methodology:

-

Sample Preparation: Prepare binary mixtures of aniline phosphate and each excipient, typically in a 1:1 ratio to maximize the chance of observing an interaction. A sample of pure aniline phosphate should also be prepared as a control.[7][8]

-

Stress Conditions: Store the samples under accelerated stability conditions. Common conditions include 40°C/75% RH (Relative Humidity) for several weeks.[7] Forcing conditions may also include the addition of a small amount of water (e.g., 5-20%) to the solid mixtures to simulate the effects of moisture.[5][7][9]

-

Analysis: At specified time points (e.g., 1, 2, and 4 weeks), analyze the samples using the following techniques:

-

Visual Observation: Note any changes in color, appearance, or physical state (e.g., liquefaction).[7]

-

High-Performance Liquid Chromatography (HPLC): Quantify the remaining aniline phosphate and detect the formation of any degradation products. A stability-indicating HPLC method should be developed and validated.[10][11]

-

Differential Scanning Calorimetry (DSC): To detect physical interactions or changes in thermal behavior (e.g., melting point depression, appearance of new peaks) that may indicate an incompatibility.[8]

-

Thermogravimetric Analysis (TGA): To assess thermal stability and changes in decomposition profiles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in functional groups that would indicate a chemical reaction.[8]

-

Below is a diagram illustrating the experimental workflow for drug-excipient compatibility testing.

Protocol 2: Photostability Testing

Objective: To assess the stability of aniline phosphate upon exposure to light.

Methodology:

-

Sample Preparation: Place a thin layer of aniline phosphate powder in a chemically inert, transparent container. Prepare a "dark" control sample by wrapping an identical sample in aluminum foil.

-

Exposure: Expose the samples to a light source that meets the ICH Q1B guideline specifications, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12]

-

Analysis: After exposure, compare the exposed sample to the dark control using visual observation and HPLC analysis to quantify any degradation.

Degradation Pathways

Understanding potential degradation pathways is crucial for developing stability-indicating analytical methods and for selecting appropriate packaging and storage conditions. For aniline, degradation often involves oxidation, leading to the formation of colored products and polymers.

Conclusion and Recommendations

The chemical compatibility of aniline phosphate is a critical consideration in drug development. While its salt form may offer improved stability over the free base, it is still susceptible to degradation, particularly through oxidation and interaction with certain excipients. The compatibility with processing and storage materials must also be carefully evaluated to prevent corrosion, leaching, and degradation.

It is strongly recommended that comprehensive compatibility studies, as outlined in this guide, be conducted with the specific materials and excipients intended for use in the final product. The data generated from these studies are essential for justifying the selection of excipients, defining storage and handling procedures, and ensuring the quality and stability of the drug product throughout its shelf life.

References

- 1. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. scispace.com [scispace.com]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. pharmaquest.weebly.com [pharmaquest.weebly.com]

- 8. Drug excipient Compatibility | PDF [slideshare.net]

- 9. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. ema.europa.eu [ema.europa.eu]

Role of aniline phosphate in early polymerization research

An in-depth analysis of the function of phosphate species in the foundational research of aniline polymerization reveals a multifaceted role, not as a discrete "aniline phosphate" monomer, but as a critical component of the reaction environment. Phosphoric acid and its corresponding phosphate ions act as proton donors, electrolyte media, and dopants, significantly influencing the polymerization process and the final properties of the resulting polyaniline (PANI). Furthermore, solid-state metal phosphates have been employed as structural templates, guiding the polymerization in a spatially confined manner. This guide provides a technical overview of these roles, supported by quantitative data, detailed experimental protocols, and process diagrams.

The Role of Phosphates in Aniline Polymerization

In the landscape of early polymerization research, phosphoric acid (H₃PO₄) and various phosphate salts have been utilized in several key capacities to facilitate and control the synthesis of polyaniline.

-

Protonating Agent : The polymerization of aniline is typically carried out in an acidic medium. Phosphoric acid, as a proton donor, protonates the aniline monomer to form the anilinium cation. This initial step is crucial as the anilinium salt is the reactive species in the subsequent oxidative polymerization. The acidity of the medium affects the reaction kinetics and the structure of the resulting polymer.

-

Doping Agent : One of the most significant roles of phosphoric acid is as a dopant. During polymerization, phosphate anions (H₂PO₄⁻) are incorporated into the polyaniline chain as counter-ions to the positive charges (polarons) that form along the polymer backbone. This process, known as doping, is essential for transforming the insulating emeraldine base form of polyaniline into its highly conductive emeraldine salt form. The nature and concentration of the dopant acid are critical factors in determining the final electrical conductivity of the polymer.

-